molecular formula C5H11NO B578576 3-Isopropyl-2-methyl-oxaziridine CAS No. 1314904-03-4

3-Isopropyl-2-methyl-oxaziridine

Cat. No.: B578576
CAS No.: 1314904-03-4
M. Wt: 101.149
InChI Key: BIVGLJVFPQVPNB-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-oxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structure and unique reactivity. The molecular formula of this compound is C5H11NO, and it has a molecular weight of 101.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methyl-oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of hydrogen peroxide with an azomethinic derivative or a mixture of a carbonyl compound and a primary amine in the presence of catalytic amounts of selenium or selenium compounds . This reaction can be carried out at moderate temperatures and yields the desired oxaziridine efficiently.

Industrial Production Methods

Industrial production of oxaziridines, including this compound, often involves similar synthetic routes but on a larger scale. The use of hydrogen peroxide and azomethinic derivatives or carbonyl compounds with primary amines remains the standard approach. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methyl-oxaziridine undergoes various chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. The compound is known for its ability to participate in oxidation, amination, and cycloaddition reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylamines, and various heterocyclic compounds. The specific products depend on the reaction conditions and the nature of the nucleophiles involved .

Scientific Research Applications

3-Isopropyl-2-methyl-oxaziridine has several applications in scientific research:

    Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biological oxidation processes.

    Medicine: Oxaziridines are explored for their potential in drug synthesis and as intermediates in the production of pharmaceuticals.

    Industry: The compound is used in the production of hydrazine and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-oxaziridine involves its ability to transfer oxygen and nitrogen atoms to various substrates. The strained three-membered ring and the relatively weak N-O bond facilitate these transfers. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atoms depending on the substituents present .

Comparison with Similar Compounds

Similar Compounds

    Oxaziridine: The parent compound with a similar three-membered ring structure.

    Diaziridine: A related compound with nitrogen atoms in the ring.

    Dioxirane: Another three-membered ring compound with oxygen atoms.

Uniqueness

3-Isopropyl-2-methyl-oxaziridine is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other oxaziridines .

Properties

CAS No.

1314904-03-4

Molecular Formula

C5H11NO

Molecular Weight

101.149

IUPAC Name

2-methyl-3-propan-2-yloxaziridine

InChI

InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3

InChI Key

BIVGLJVFPQVPNB-UHFFFAOYSA-N

SMILES

CC(C)C1N(O1)C

Synonyms

3-Isopropyl-2-methyl-oxaziridine

Origin of Product

United States

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